2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole
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Overview
Description
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group at the 6-position. The final step involves the attachment of the 2,2-dichlorocyclopropylmethylsulfanyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Catalysts may also be employed to increase the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]aniline
- 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]phenylamine
Uniqueness
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole is unique due to the presence of the ethoxy group at the 6-position of the benzimidazole core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
487032-95-1 |
---|---|
Molecular Formula |
C13H14Cl2N2OS |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C13H14Cl2N2OS/c1-2-18-9-3-4-10-11(5-9)17-12(16-10)19-7-8-6-13(8,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,17) |
InChI Key |
UHJUIVPFOFFAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3CC3(Cl)Cl |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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